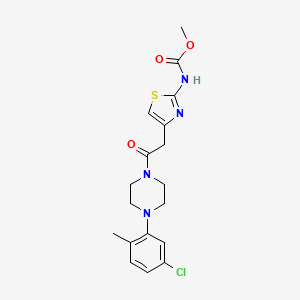
Methyl (4-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C18H21ClN4O3S and its molecular weight is 408.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl (4-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound with potential therapeutic applications. Its structure incorporates a thiazole moiety, which has been associated with various biological activities, including anticonvulsant and antitumor effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
with a molecular weight of 490.1 g/mol. The structural features include:
- A thiazole ring , known for its diverse biological activities.
- A piperazine moiety , contributing to its pharmacological profile.
- A chlorinated phenyl group , which may enhance biological activity through electronic effects.
Anticonvulsant Activity
Thiazole derivatives have shown significant anticonvulsant properties. For instance, compounds with similar structural motifs have been tested for their efficacy in models of epilepsy. A study demonstrated that thiazole-integrated compounds exhibited high levels of protection against seizures, with some achieving 100% protection in animal models . The presence of electron-donating groups, such as methoxy or methyl groups, enhances anticonvulsant activity.
Antitumor Activity
The thiazole moiety is also implicated in anticancer activities. Research indicates that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with IC50 values in the low micromolar range (e.g., less than 30 µM) have been identified as potent antitumor agents . The structure-activity relationship analysis suggests that modifications on the phenyl ring significantly impact cytotoxicity, with specific substitutions leading to enhanced activity against tumor cells.
Structure-Activity Relationship (SAR)
The SAR studies highlight several key factors influencing the biological activity of thiazole-containing compounds:
- Substitution Patterns : The position and nature of substituents on the phenyl and thiazole rings play crucial roles in determining potency.
- Electronic Effects : Electron-withdrawing or electron-donating groups can modulate the reactivity and interaction with biological targets.
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 1 | Structure | 1.61 ± 1.92 | Antitumor |
| Compound 2 | Structure | 10 – 30 | Anticancer |
| Compound 3 | Structure | >1000 | Inactive |
Case Studies
Several studies have explored the pharmacological effects of similar compounds:
- Anticonvulsant Study : A series of thiazole derivatives were evaluated for their anticonvulsant properties using the pentylenetetrazol (PTZ) model, revealing that specific structural modifications led to enhanced efficacy .
- Anticancer Research : In vitro studies demonstrated that thiazole-based compounds exhibited selective cytotoxicity against human glioblastoma and melanoma cell lines, with some derivatives outperforming established chemotherapeutics like doxorubicin .
Propiedades
IUPAC Name |
methyl N-[4-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c1-12-3-4-13(19)9-15(12)22-5-7-23(8-6-22)16(24)10-14-11-27-17(20-14)21-18(25)26-2/h3-4,9,11H,5-8,10H2,1-2H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJBXXKILFKZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













